molecular formula C9H10N2O B12585977 3-Methyl-2H-1,4-benzoxazin-7-amine CAS No. 649569-62-0

3-Methyl-2H-1,4-benzoxazin-7-amine

Cat. No.: B12585977
CAS No.: 649569-62-0
M. Wt: 162.19 g/mol
InChI Key: VJXQHMCWYQRWLU-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-2H-1,4-benzoxazin-7-amine typically involves the Mannich reaction, which uses a phenol, an amine, and formaldehyde . Another method involves the stereoselective acylation of racemic 3-methyl-3,4-dihydro-2H-1,4-benzoxazine with 2-alkoxyacyl chlorides . The reaction conditions for these methods vary, but they generally require controlled temperatures and specific catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of benzoxazine compounds often involves large-scale Mannich reactions, utilizing automated reactors to maintain precise control over reaction conditions. This ensures consistent quality and scalability for commercial applications .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-2H-1,4-benzoxazin-7-amine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, nitric acid, sulfuric acid.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxo-derivatives, while reduction can produce amine derivatives .

Comparison with Similar Compounds

Properties

CAS No.

649569-62-0

Molecular Formula

C9H10N2O

Molecular Weight

162.19 g/mol

IUPAC Name

3-methyl-2H-1,4-benzoxazin-7-amine

InChI

InChI=1S/C9H10N2O/c1-6-5-12-9-4-7(10)2-3-8(9)11-6/h2-4H,5,10H2,1H3

InChI Key

VJXQHMCWYQRWLU-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=C(C=C2)N)OC1

Origin of Product

United States

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